molecular formula C10H15Cl2N3OS B8329470 5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride

5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride

Cat. No.: B8329470
M. Wt: 296.22 g/mol
InChI Key: VXNDEDJEUROKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride is a compound that belongs to the class of thienopyridine derivatives. This compound is primarily used in industrial and scientific research applications, particularly in the fields of chemistry and biology. It is not intended for medical or clinical use in humans or animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyridine derivatives, including 5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride, typically involves the cyclization of thiophene-2-carboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for thienopyridine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thienopyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Although not used clinically, it is investigated for its potential therapeutic effects in preclinical studies.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-aminopropyl)amino]-4H,7H-thieno[3,2-b]pyridin-7-onedihydrochloride is unique due to its specific substitution pattern and the presence of both amino and thienopyridine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H15Cl2N3OS

Molecular Weight

296.22 g/mol

IUPAC Name

5-(3-aminopropylamino)-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride

InChI

InChI=1S/C10H13N3OS.2ClH/c11-3-1-4-12-9-6-8(14)10-7(13-9)2-5-15-10;;/h2,5-6H,1,3-4,11H2,(H2,12,13,14);2*1H

InChI Key

VXNDEDJEUROKHF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC(=CC2=O)NCCCN.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A representative example of method E is as follows. Preparation of 5-[3-(8-Bromo-6-chloro-1,2,3,4-tetrahydro-quinolin-4-ylamino)-propylamino]-4H-thieno[3,2-b]pyridin-7-one: A solution of 5-(3-Amino-propylamino)-4H-thieno[3,2-b]pyridine-7-one di-hydrochloride (XVIII) in methanol (0.08M) was prepared and then treated with sodium methoxide (2 equivalents, 0.5M in methanol). 8-Bromo-6-chloro-2,3-dihydro-1H-quinolin-4-one (1 equivalent) was added as a solid. Sodium cyanoborohydride (3 equivalents) was added as a solid. The mixture was then refluxed for 20 hours, adding an additional equivalent of sodium cyanoborohydride after 16 hours. The reaction mix was poured onto a column of silica gel and the product was eluted with 10% NH3 (sat.)/MeOH and dichloromethane. Solvent was then removed in vacuo. Purification of the crude product was accomplished by flash chromatography, product eluted with a gradient of 0-12% NH3 (sat.)/MeOH and dichloromethane. The resulting solid was triturated with ether, isolated by filtration, and dried to give the title compound as a white solid (formula XIX, X═NH).
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